molecular formula C12H13N3O2 B14809507 6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide

6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14809507
M. Wt: 231.25 g/mol
InChI Key: KGGJQSATWLJYQU-UHFFFAOYSA-N
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Description

6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.254 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide involves several steps. One common method includes the esterification of nicotinic acid derivatives followed by aminolysis. For instance, 2-chloro nicotinic acid can be esterified with methanol to obtain 2-chloro methyl nicotinate, which is then subjected to aminolysis with dimethylamine to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may induce cell cycle arrest and apoptosis in cancer cells by affecting signaling pathways and promoting the accumulation of reactive oxygen species .

Comparison with Similar Compounds

6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-cyano-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-15(2)12(16)8-5-11(17-9-3-4-9)10(6-13)14-7-8/h5,7,9H,3-4H2,1-2H3

InChI Key

KGGJQSATWLJYQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)C#N)OC2CC2

Origin of Product

United States

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